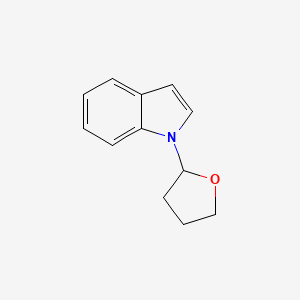
1-(Tetrahydrofuran-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydrofuran-2-yl)-1H-indole is an organic compound that features a tetrahydrofuran ring fused to an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method includes the reaction of indole with tetrahydrofuran derivatives under acidic or basic conditions. For instance, the cyclization can be achieved using a Lewis acid catalyst to facilitate the formation of the tetrahydrofuran ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tetrahydrofuran-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Applications De Recherche Scientifique
1-(Tetrahydrofuran-2-yl)-1H-indole has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(Tetrahydrofuran-2-yl)-1H-indole exerts its effects involves interactions with various molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrahydrofuran ring and indole moiety can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.
Tetrahydrofuran: A simple oxygen-containing ring that serves as a solvent and a building block in organic synthesis.
Indole: A bicyclic structure that is a core component of many natural products and pharmaceuticals.
Uniqueness: 1-(Tetrahydrofuran-2-yl)-1H-indole is unique due to the combination of the tetrahydrofuran ring and indole moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
50640-00-1 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-(oxolan-2-yl)indole |
InChI |
InChI=1S/C12H13NO/c1-2-5-11-10(4-1)7-8-13(11)12-6-3-9-14-12/h1-2,4-5,7-8,12H,3,6,9H2 |
Clé InChI |
UTEDPNLNJBYVSG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)N2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















